![molecular formula C6H2Cl2IN3 B1398728 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1012785-51-1](/img/structure/B1398728.png)
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl2IN3 and a molecular weight of 313.91 g/mol . This compound is known for its unique structure, which includes both chlorine and iodine atoms attached to a pyrrolo[2,3-D]pyrimidine core. It is typically a white to light gray or light yellow powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine involves several steps. One common method starts with the chlorination of a pyrrolo[2,3-D]pyrimidine derivative. For instance, 4-chloro-7H-pyrrolo[2,3-D]pyrimidine can be iodinated using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction typically proceeds overnight, and the product is isolated by filtration and washing with water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The key steps would involve the chlorination and iodination of pyrrolo[2,3-D]pyrimidine derivatives under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination are commonly used
Oxidation and Reduction: Conditions for these reactions would depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, iodination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine yields this compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine is in the development of anticancer agents. Research has shown that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, studies have identified pyrrolo[2,3-d]pyrimidine-based compounds that act as potent inhibitors of Fms-like tyrosine receptor kinase 3 (FLT3), which is crucial for the treatment of acute myelogenous leukemia (AML) .
Case Study: FLT3 Inhibitors
A study published in a peer-reviewed journal demonstrated that certain derivatives of this compound exhibited significant inhibitory activity against FLT3. The research highlighted the compound's potential for developing targeted therapies for AML, showcasing its role in precision medicine .
Kinase Inhibition
Protein Kinase Inhibitors
The compound has been utilized as an intermediate in synthesizing various kinase inhibitors, which are vital in treating diseases such as cancer and autoimmune disorders. For instance, it has been involved in creating inhibitors for calcium-dependent protein kinases (CDPKs), which play essential roles in cellular signaling pathways .
Table 1: Summary of Kinase Inhibitors Derived from this compound
Compound Name | Target Kinase | Activity | Reference |
---|---|---|---|
Compound A | FLT3 | Potent | |
Compound B | CDPK1 | Moderate | |
Compound C | RIPK1 | Strong |
Synthesis of Nucleoside Analogues
Another notable application is in synthesizing nucleoside analogues. These compounds are essential for developing antiviral and anticancer drugs. The structural properties of this compound allow for modifications that enhance the biological activity of nucleosides .
Research and Development
Pharmaceutical Research
The compound is primarily used in pharmaceutical research as a precursor for synthesizing novel therapeutic agents. Its ability to be modified at various positions on the pyrrolo-pyrimidine scaffold makes it a valuable tool for medicinal chemists aiming to optimize drug efficacy and selectivity.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: A precursor in the synthesis of 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine.
2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine: A related compound with similar structural features.
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine: Another related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable intermediate in organic synthesis and drug development .
Biological Activity
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidine (CAS: 1012785-51-1) is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a unique structure that contributes to its interaction with biological systems, making it a subject of interest in pharmacological research.
- Molecular Formula : C₆H₂Cl₂IN₃
- Molecular Weight : 313.91 g/mol
- Purity : Typically ≥ 97%
- Melting Point : 220°C - 226°C
- Appearance : White to light gray powder
Antimicrobial Effects
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, particularly Staphylococcus aureus. The compound has been shown to be bacteriostatic at low concentrations, effectively inhibiting bacterial growth and biofilm formation.
-
Bacteriostatic Activity :
- At a concentration of 5 µg/mL, the compound achieved a notable reduction in bacterial cell count, demonstrating its effectiveness in inhibiting S. aureus growth .
- A study indicated that at higher concentrations (100 and 200 µg/mL), the compound significantly reduced colony-forming units (CFUs) over time .
- Antibiofilm Properties :
Cytotoxic and Genotoxic Studies
Research has also explored the cytotoxic and genotoxic effects of this compound on human cell lines. Preliminary findings suggest that while the compound exhibits antimicrobial properties, it may also pose risks for cytotoxicity at certain concentrations. Further studies are necessary to fully understand these effects and their implications for therapeutic use .
Study on Antimicrobial Efficacy
A significant study published in International Journal of Molecular Sciences evaluated multiple halogenated pyrimidines, including this compound. The results highlighted:
- Inhibition of Biofilm Formation : The compound effectively inhibited biofilm formation on both abiotic and biotic surfaces.
- Gene Expression Modulation : The treatment altered gene expression related to virulence factors in S. aureus, indicating potential mechanisms through which the compound exerts its effects .
Comparative Analysis of Biological Activity
Compound | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition | Cytotoxicity Level |
---|---|---|---|
This compound | 5 µg/mL | High | Moderate |
Other Halogenated Pyrimidines | Varies | Moderate | Low |
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2IN3/c7-4-3-2(9)1-10-5(3)12-6(8)11-4/h1H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRSSBIXHXMTLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725585 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-51-1 | |
Record name | 2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLORO-5-IODO-7H-PYRROLO[2,3-D]PYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.